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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for isolating 20(R)-Notoginsenoside
R2 from Panax notoginseng. Due to its low natural abundance, direct extraction and isolation of

20(R)-Notoginsenoside R2 is challenging. The primary and most effective method for

obtaining this compound is through the biotransformation of the more abundant precursor,

Notoginsenoside R1. This guide focuses on a detailed protocol for this biotransformation,

followed by purification and separation techniques.

Overview of Isolation Strategies
The isolation of 20(R)-Notoginsenoside R2 from Panax notoginseng is primarily achieved

through a multi-step process that begins with the extraction of total saponins, followed by the

biotransformation of Notoginsenoside R1 to yield a mixture of 20(S)- and 20(R)-
Notoginsenoside R2 epimers. Subsequent chromatographic techniques are then employed to

separate these epimers and purify the target compound.

Experimental Protocols
Extraction of Total Panax Notoginseng Saponins (PNS)
The initial step involves the extraction of total saponins from the dried roots of Panax

notoginseng.

Protocol:
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Preparation of Plant Material: Clean and slice 10.0 kg of fresh Panax notoginseng medicinal

materials. The material can be air-dried or oven-dried.

Solvent Extraction: Extract the sliced material with a 75% v/v ethanol solution.

Ethanol Recovery: Recover the ethanol from the extractive solution.

Dilution and Filtration: Add water to the concentrated extract to a volume six times the weight

of the original plant material. Dilute until no obvious oily substance floats and filter to obtain a

clear aqueous solution.

Macroporous Resin Adsorption: Pass the clear solution through a D101 macroporous

adsorption resin column.

Washing: Wash the column with a water solution at a pH of 4-6.

Elution: Elute the saponins from the resin using a 40-80% v/v ethanol solution.

Final Product: Collect the eluate, recover the ethanol, and concentrate under reduced

pressure to dryness to obtain the total Panax notoginseng saponins (PNS) as a white

powder.[1]

Biotransformation of Notoginsenoside R1 to 20(S/R)-
Notoginsenoside R2
This protocol utilizes Lactiplantibacillus plantarum S165 for the conversion of Notoginsenoside

R1 to a mixture of its 20(S) and 20(R) epimers.[2]

Protocol:

Fermentation Medium Preparation: Prepare a 1000 mL fermentation medium consisting of

30 g glucose and 10 g yeast extract in a 2000 mL flask. Sterilize by incubating at 121°C for

15 minutes.

Substrate Addition: After cooling to room temperature, add 1 g of Notoginsenoside R1 to the

fermentation medium and filter through a 0.22 μm filter.
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Inoculation: Inoculate the medium with a prepared Lactiplantibacillus plantarum S165 strain

to an initial viable bacteria count of 1.0 × 10⁷ CFU mL⁻¹.

Fermentation: Incubate the culture at 37°C for 21 days.

Extraction of Biotransformation Products: After fermentation, extract the broth three times

with an equal volume of n-butanol.

Concentration: Combine the n-butanol fractions and evaporate to dryness under reduced

pressure.

Purification of 20(S/R)-Notoginsenoside R2
The crude extract from the biotransformation is then purified to isolate the mixture of 20(S/R)-

Notoginsenoside R2.[2]

Protocol:

Macroporous Resin Chromatography:

Resin: D101 macroporous resin.

Column Loading: Load the dried extract onto the column.

Elution Gradient: Elute with a stepwise gradient of ethanol in water: 0%, 30%, 50%, 70%,

and 90%.

Flow Rate: Maintain a flow rate of 0.4 BV h⁻¹.

Elution Volume: Use 5 BV (Bed Volumes) for each gradient step.

Fraction Collection and Concentration: Collect the 50% ethanol fraction, which is rich in the

target notoginsenosides.

Lyophilization: Concentrate the collected fraction under vacuum and then lyophilize to obtain

a powdered mixture of 20(S)- and 20(R)-Notoginsenoside R2.

Separation of 20(R)-Notoginsenoside R2 Epimer
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The separation of the 20(R) and 20(S) epimers requires high-resolution chromatographic

techniques. While a specific protocol for separating Notoginsenoside R2 epimers is not detailed

in the provided search results, preparative High-Performance Liquid Chromatography (prep-

HPLC) is the standard method for such separations. The following is a general approach based

on methods used for other ginsenoside isomers.[3][4]

General Protocol (Hypothetical):

Column: A reversed-phase C18 column is typically used for ginsenoside separation.

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and water,

is commonly employed.

Detection: UV detection at a wavelength of around 203 nm is suitable for saponins.

Fraction Collection: Collect fractions corresponding to the resolved peaks of the 20(R) and

20(S) epimers.

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation
Table 1: Quantitative Data from Biotransformation of Notoginsenoside R1

Parameter Value Reference

Starting amount of

Notoginsenoside R1
1 g [2]

Yield of 20(S/R)-

Notoginsenoside R2 mixture
828.53 mg [2]

Conversion Yield 82.85% [2]

Purity of Biotransformation

Product
99.99% [2]

Table 2: General Chromatographic Conditions for Saponin Purification from Panax notoginseng
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Visualizations
Experimental Workflows
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Caption: Workflow for the extraction of total saponins from Panax notoginseng.

Biotransformation and Purification

Notoginsenoside R1 Fermentation with
Lactiplantibacillus plantarum S165 Fermentation Broth n-Butanol

Extraction Crude 20(S/R)-Notoginsenoside R2
D101 Macroporous

Resin Chromatography
(50% Ethanol Elution)

Purified 20(S/R)-Notoginsenoside R2
Mixture Preparative HPLC Isolated 20(R)-Notoginsenoside R2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10565556/
https://www.benchchem.com/product/b149817?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for biotransformation of Notoginsenoside R1 and purification of 20(R)-
Notoginsenoside R2.

Signaling Pathway
The biotransformation product, 20(S/R)-Notoginsenoside R2, has been shown to promote

apoptosis in H22 hepatoma cells by blocking the PI3K/AKT/mTOR signaling pathway.[2]

20(S/R)-Notoginsenoside R2
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Click to download full resolution via product page

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 20(S/R)-Notoginsenoside R2.

Conclusion
The isolation of 20(R)-Notoginsenoside R2 from Panax notoginseng is most effectively

achieved through a biotransformation-centric approach. By converting the more abundant
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Notoginsenoside R1 using microbial fermentation, a significant yield of a mixture of 20(S) and

20(R) epimers can be obtained. Subsequent purification using macroporous resin

chromatography followed by preparative HPLC for epimer separation provides a viable

pathway for obtaining pure 20(R)-Notoginsenoside R2 for research and drug development

purposes. This guide provides the foundational protocols and data to assist researchers in this

endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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